molecular formula C23H25N5O3S B3011105 3-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide CAS No. 1049495-65-9

3-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide

Cat. No.: B3011105
CAS No.: 1049495-65-9
M. Wt: 451.55
InChI Key: IYUSEYCVIIMNPU-UHFFFAOYSA-N
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Description

3-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide is a complex organic compound that features a combination of aromatic rings, piperazine, and sulfonyl groups

Mechanism of Action

Target of Action

The primary target of this compound is Mycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis . The compound has been designed and synthesized as part of a series of novel derivatives with anti-tubercular activity .

Mode of Action

It is known to exhibit significant activity against mycobacterium tuberculosis h37ra . The compound interacts with the bacteria, leading to inhibitory effects. The specific interaction between the compound and its target is still under investigation.

Biochemical Pathways

The compound is part of a series of novel derivatives designed to have anti-tubercular activity These derivatives are believed to affect the biochemical pathways of Mycobacterium tuberculosis H37Ra, leading to their inhibitory effects

Result of Action

The compound has shown significant inhibitory activity against Mycobacterium tuberculosis H37Ra This suggests that the compound’s action results in the inhibition of the bacteria’s growth or activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide typically involves multiple steps:

  • Formation of the Piperazine Derivative: : The initial step involves the reaction of pyrazine with piperazine to form the pyrazin-2-ylpiperazine intermediate. This reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

  • Sulfonylation: : The pyrazin-2-ylpiperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. This step is typically performed under basic conditions using a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

  • Amidation: : The final step involves the coupling of the sulfonylated intermediate with 3-phenylpropanoic acid to form the desired amide. This reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like DCM.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings and the piperazine moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common, using reagents like bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Br₂ in CCl₄ for bromination; HNO₃ in H₂SO₄ for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of sulfides or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-phenyl-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)propanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N-(4-(pyrazin-2-yl)piperazin-1-yl)benzamide: Similar structure but lacks the sulfonyl group, which may affect its binding affinity and specificity.

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Properties

IUPAC Name

3-phenyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3S/c29-23(11-6-19-4-2-1-3-5-19)26-20-7-9-21(10-8-20)32(30,31)28-16-14-27(15-17-28)22-18-24-12-13-25-22/h1-5,7-10,12-13,18H,6,11,14-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUSEYCVIIMNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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